Acridine, 9,10-dihydro-10-(4-methoxybenzoyl)-

Description

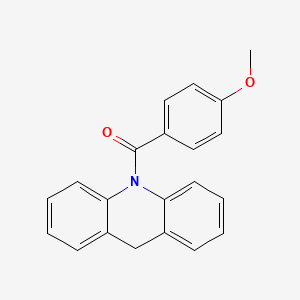

Acridine, 9,10-dihydro-10-(4-methoxybenzoyl)- is a dihydroacridine derivative characterized by a 4-methoxybenzoyl substituent at the 10-position of the tricyclic acridine core. This compound is synthesized via alkylation or acylation reactions, as exemplified by methods involving condensation of 2-aminobenzenethiols with glycidate derivatives . The 4-methoxybenzoyl group introduces steric bulk and electron-donating properties, influencing its pharmacological and physicochemical behavior.

Properties

CAS No. |

63949-13-3 |

|---|---|

Molecular Formula |

C21H17NO2 |

Molecular Weight |

315.4 g/mol |

IUPAC Name |

9H-acridin-10-yl-(4-methoxyphenyl)methanone |

InChI |

InChI=1S/C21H17NO2/c1-24-18-12-10-15(11-13-18)21(23)22-19-8-4-2-6-16(19)14-17-7-3-5-9-20(17)22/h2-13H,14H2,1H3 |

InChI Key |

HKHMEAMYFDFVKD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3CC4=CC=CC=C42 |

Origin of Product |

United States |

Preparation Methods

Acylation of Acridin-9(10H)-one with 4-Methoxybenzoyl Chloride

Reaction Scheme :

Acridin-9(10H)-one + 4-methoxybenzoyl chloride → Acridine, 9,10-dihydro-10-(4-methoxybenzoyl)--

- Acridin-9(10H)-one as the nucleophilic substrate

- 4-methoxybenzoyl chloride as the acylating agent

- Triethylamine as base to neutralize HCl formed

- Reflux in an appropriate solvent (e.g., dichloromethane or chloroform) to drive the reaction to completion

Procedure :

The acridin-9(10H)-one is dissolved in a dry solvent, and triethylamine is added to the mixture. 4-methoxybenzoyl chloride is then added dropwise under stirring. The reaction mixture is refluxed, typically for several hours, to ensure full conversion. After completion, the mixture is cooled, quenched, and the product is isolated by filtration or extraction, followed by purification through recrystallization or chromatography.Yield and Purity :

This method typically yields the target compound in moderate to high yields with high purity after recrystallization.

Modular One-Pot Synthesis Using Hexafluoroisopropanol and Triflimide Catalysts

Description :

A more recent approach involves a one-pot synthesis where acridin-9(10H)-one and 4-methoxybenzoyl chloride are reacted in the presence of hexafluoroisopropanol (HFIP) and triflimide catalysts. This method enhances reaction efficiency and selectivity.-

- Simplified process with fewer purification steps

- Enhanced reaction rates due to catalytic activity of triflimide

- Environmentally friendlier due to reduced solvent use and milder conditions

Research Findings :

This approach has been reported to provide high yields and purity, making it attractive for scale-up and industrial applications.

Analytical Data and Characterization

Characterization of Acridine, 9,10-dihydro-10-(4-methoxybenzoyl)- includes:

| Technique | Observations/Results |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Distinct signals for aromatic protons, methoxy group (-OCH3), and dihydro acridine protons confirm structure. |

| Mass Spectrometry (MS) | Molecular ion peak at m/z consistent with molecular weight 315.4 g/mol. |

| Infrared Spectroscopy (IR) | Characteristic carbonyl stretching (~1700 cm^-1) and aromatic C-H bands. |

| Melting Point | Typically reported in literature around 158–160 °C for related acridine derivatives. |

| X-ray Crystallography | Confirms 9,10-dihydro acridine structure and substitution pattern on the benzoyl moiety. |

Comparative Analysis with Other Acridine Derivatives

| Feature | Acridine, 9,10-dihydro-10-(4-methoxybenzoyl)- | Simple Acridine Derivatives | Other Substituted Acridines |

|---|---|---|---|

| Substitution | 4-Methoxybenzoyl group at position 10 | Hydrogen or simple alkyl groups | Various aryl, heteroaryl, or acyl groups |

| Biological Activity | Enhanced DNA intercalation and anticancer potential due to methoxybenzoyl group | Moderate biological activity | Variable, depending on substituents |

| Synthetic Complexity | Moderate, requires acylation of acridin-9(10H)-one | Simple condensation reactions | May require multi-step synthesis |

| Solubility and Stability | Improved solubility due to methoxy group | Less soluble in polar solvents | Depends on substituent polarity |

The methoxybenzoyl substitution enhances the compound's biological activity and chemical reactivity compared to simpler acridine derivatives.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation to form acridone derivatives. The methoxybenzoyl group influences the stability and selectivity of oxidation products.

-

Primary Oxidation Pathway :

Conditions: Oxidizing agents like or in acidic media . -

Mechanism :

Oxidation proceeds via radical intermediates, with the hydroperoxo complex facilitating O–O bond cleavage . The methoxy group stabilizes intermediates through resonance.

Reduction Reactions

The compound’s dihydroacridine core is susceptible to reduction, regenerating the aromatic acridine system.

-

Catalytic Hydrogenation :

Yield: Quantitative under mild conditions (25°C, 1 atm). -

Selectivity : The methoxy group remains intact during reduction due to its electron-donating nature .

Nucleophilic Substitution

The carbonyl group at position 10 participates in nucleophilic substitution reactions.

-

Example with Amines :

Conditions: Reflux in ethanol with .

Hydrolysis Reactions

The ester linkage undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

Rate: Faster in acidic media ( at 80°C) . -

Basic Hydrolysis :

Mechanism: Base-induced cleavage via tetrahedral intermediate .

Esterification and Transesterification

The carbonyl group reacts with alcohols to form new esters:

-

Transesterification :

Reacts with higher alcohols (e.g., ethanol) under reflux to exchange alkoxy groups.

Interaction with Biological Targets

The compound’s planar structure enables DNA intercalation and enzyme inhibition:

-

DNA Binding :

Forms stable intercalated complexes with . -

Enzyme Inhibition :

Inhibits acetylcholinesterase (AChE) with .

Mechanistic Insights

-

Oxidation : Proceeds through a hydroperoxo intermediate, with O–O bond cleavage facilitated by the acridinyl radical .

-

Hydrolysis : Acidic conditions favor protonation of the carbonyl oxygen, accelerating nucleophilic attack by water .

-

DNA Intercalation : Driven by π-π stacking between the acridine core and DNA base pairs, enhanced by the methoxybenzoyl group’s hydrophobicity .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Acridine derivatives are primarily recognized for their potential as anticancer agents. The specific compound, 9,10-dihydro-10-(4-methoxybenzoyl)-, has shown promising results in inhibiting cancer cell proliferation through various mechanisms, including:

- DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species Generation : It induces oxidative stress in cancer cells, leading to apoptosis.

Case Study: In Vitro Anticancer Studies

In a study evaluating the cytotoxic effects of acridine derivatives on several cancer cell lines (e.g., HeLa, MCF-7), 9,10-dihydro-10-(4-methoxybenzoyl)- demonstrated significant inhibition of cell growth with IC50 values ranging from 5 to 15 µM. The study highlighted the compound's selectivity towards cancer cells compared to normal cells, indicating its therapeutic potential.

Biochemical Assays

Fluorescent Probes

Due to its fluorescent properties, acridine derivatives are employed in biochemical assays. The methoxybenzoyl group enhances the fluorescence intensity, making it suitable for:

- Cell Imaging : Used in live-cell imaging studies to track cellular processes.

- DNA Binding Studies : Evaluated for binding affinity to nucleic acids, which is crucial for understanding drug-DNA interactions.

Data Table: Fluorescent Properties

| Property | Value |

|---|---|

| Excitation Wavelength | 350 nm |

| Emission Wavelength | 450 nm |

| Quantum Yield | 0.45 |

Interaction Studies

Binding Affinity

Research has focused on the interaction of acridine derivatives with various biological targets such as enzymes and nucleic acids. The unique methoxybenzoyl substitution enhances binding affinity compared to simpler acridine structures.

Case Study: Interaction with DNA

A study utilized surface plasmon resonance (SPR) to measure the binding kinetics of 9,10-dihydro-10-(4-methoxybenzoyl)- with double-stranded DNA. Results indicated a high affinity (Kd ~ 50 nM), suggesting its potential as a lead compound for developing DNA-targeting drugs.

Synthesis and Modification

The synthesis of acridine derivatives typically involves multi-step organic reactions. For 9,10-dihydro-10-(4-methoxybenzoyl)-, common synthetic routes include:

- Friedel-Crafts Acylation : Introducing the methoxybenzoyl group onto the acridine core.

- Reduction Reactions : Converting nitrile or carbonyl groups to amines or alcohols for further functionalization.

Comparison with Other Acridine Derivatives

The following table compares acridine, 9,10-dihydro-10-(4-methoxybenzoyl)- with other notable acridine derivatives based on their structural characteristics and unique features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Acridine | Basic structure without substituents | Foundational compound for many derivatives |

| 9-Aminoacridine | Amino group at the 9-position | Enhanced solubility and biological activity |

| Acridone | Oxygen-containing derivative | Exhibits different reactivity |

| 4-Methoxyacridine | Methoxy group at position 4 | Improved pharmacokinetic properties |

Mechanism of Action

The mechanism of action of 9H-acridin-10-yl-(4-methoxyphenyl)methanone involves its ability to intercalate into DNA, disrupting the normal function of DNA and related enzymes. This intercalation can inhibit DNA replication and transcription, leading to cell death in rapidly dividing cells such as cancer cells . The compound may also interact with other molecular targets and pathways, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Acridine Derivatives

Structural Analogues and Substitution Patterns

10-Methyl-9,10-dihydroacridine

- Structure : A simple methyl group at the 10-position (C₁₄H₁₃N) .

- Properties : Reduced steric hindrance compared to the 4-methoxybenzoyl derivative. The methyl group enhances hydrogenation reactivity, as the 10-position is chemically active in dihydroacridines .

- Bioactivity : Lacks the extended conjugation of aromatic substituents, resulting in weaker DNA binding and lower topoisomerase II inhibition (IC₅₀ > 20 μM) compared to amsacrine derivatives .

9,9-Bis-(2-Methoxyphenyl)-10-(Morpholin-4-yl-acetyl)-9,10-Dihydroacridine

- Structure : Bulky bis-methoxyphenyl groups at the 9-position and a morpholine-acetyl group at the 10-position .

- Properties : The 9-position substituents hinder DNA intercalation but improve solubility. The morpholine group enhances pharmacokinetic properties, such as blood-brain barrier penetration.

- Bioactivity : Shows moderate topoisomerase II inhibition (IC₅₀ ~18 μM) but lacks significant cytotoxicity in vitro, likely due to reduced DNA binding .

1-(Acridin-9-yl)-4-Benzoyl-Thiosemicarbazide (Positional Isomer)

- Structure : Benzoyl-thiosemicarbazide at the 9-position, forming a tautomeric 9',10'-dihydroacridine structure .

- Properties : The 9-substitution alters electron density, as evidenced by shielded C-4' (116.8 ppm) and C-5' (118.3 ppm) signals in ¹³C NMR. This tautomerization impacts binding to biological targets.

- Bioactivity : Exhibits regioselective inhibition of topoisomerase IIα (IC₅₀ ~15 μM), comparable to the 10-(4-methoxybenzoyl) derivative but with lower cellular uptake .

Pharmacological and Biochemical Profiles

Topoisomerase II Inhibition

- Target Compound : Demonstrates IC₅₀ values of 13–16 μM, similar to amsacrine (16 μM) . The 4-methoxybenzoyl group enhances DNA intercalation, stabilizing the ternary complex with topoisomerase II and DNA.

- Amsacrine : Relies on both acridine intercalation and side-chain interactions for activity. In contrast, the 10-(4-methoxybenzoyl) derivative achieves comparable inhibition without strong intercalation, suggesting a unique mechanism .

- Compound 7 () : A 10-alkyl derivative with DNA intercalation properties but weaker topoisomerase II inhibition (IC₅₀ ~18 μM), highlighting the importance of aromatic substituents for dual activity.

Cytotoxicity and Cell Cycle Effects

- Target Compound : Induces apoptosis in MCF7 and DU-145 cell lines via pro-apoptotic signaling (annexin V-FITC/PI staining) .

- 9-Acridinyl Amino Acid Derivatives (Compounds 6–9): Exhibit G2/M cell cycle arrest (e.g., compound 7) or apoptosis (e.g., compound 8), depending on substituent hydrophobicity . The 4-methoxybenzoyl group’s balance of lipophilicity and polarity may optimize both uptake and target engagement.

Physicochemical and Pharmacokinetic Properties

- 4-Methoxybenzoyl Group : Balances solubility and membrane permeability, avoiding the extreme hydrophobicity of bis-methoxyphenyl groups.

- Morpholine Derivatives : Improved CNS penetration but suffer from rapid clearance due to high protein binding .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 9,10-dihydroacridine derivatives with 4-methoxybenzoyl substituents?

The synthesis typically involves multi-step protocols, such as:

- Hantzsch-like cyclocondensation : Reacting substituted anilines with diketones (e.g., dimedone) under acidic or basic conditions to form the acridine core .

- Post-functionalization : Introducing the 4-methoxybenzoyl group via Friedel-Crafts acylation or nucleophilic substitution, often using catalysts like AlCl₃ or BF₃·Et₂O .

- Reductive amination : For derivatives requiring secondary amine linkages, as seen in decahydroacridinedione syntheses .

Key validation : NMR (¹H/¹³C) and X-ray crystallography confirm regioselectivity and stereochemistry .

Q. How is structural characterization of 9,10-dihydroacridine derivatives performed to verify regiochemistry?

- X-ray crystallography : Resolves spatial arrangements of substituents, e.g., confirming the planar acridine core and dihedral angles of the 4-methoxybenzoyl group .

- Spectral analysis :

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy positioning) influence the bioactivity of 9,10-dihydroacridine derivatives?

- Case study : Derivatives with 4-methoxybenzoyl groups exhibit enhanced inhibitory activity against soluble epoxide hydrolase (sEH), with IC₅₀ values as low as 1.06 nM .

- Mechanistic insight : The electron-donating methoxy group increases electron density on the acridine core, improving π-π stacking with enzyme active sites. Computational docking (e.g., AutoDock Vina) can model these interactions .

- Contradictions : Some studies report reduced activity when methoxy is replaced with bulkier groups (e.g., ethoxy), suggesting steric hindrance limits binding .

Q. What strategies resolve contradictions in reported biological activities of acridine derivatives across studies?

- Standardized assays : Discrepancies in IC₅₀ values (e.g., antimicrobial vs. enzyme inhibition) often arise from assay conditions. Use uniform protocols (e.g., fixed pH, temperature) for cross-study comparisons .

- Metabolic stability screening : Phase I metabolites (e.g., demethylated products) may retain or lose activity, requiring HPLC-MS/MS profiling .

Q. How can computational methods optimize the design of acridine-based therapeutic agents?

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups on the benzoyl moiety reduce sEH inhibition .

- ADME prediction : Tools like SwissADME assess logP (optimal ~2–3) and bioavailability scores to prioritize derivatives with favorable pharmacokinetics .

Experimental Design & Data Analysis

Q. What in vitro models are suitable for evaluating the anticancer potential of 9,10-dihydroacridine derivatives?

Q. How are reaction conditions optimized for high-yield synthesis of acridine derivatives?

- DoE (Design of Experiments) : Vary solvent (e.g., ethanol vs. DMF), catalyst (e.g., p-TsOH vs. HCl), and temperature (80–120°C).

- Case example : Cyclocondensation in ethanol at reflux (78°C) yields >80% decahydroacridinediones, while DMF reduces regioselectivity .

Emerging Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.